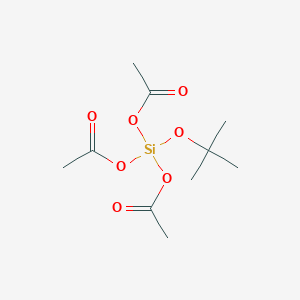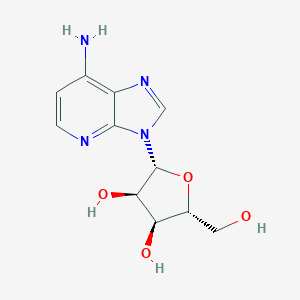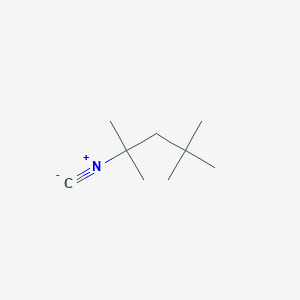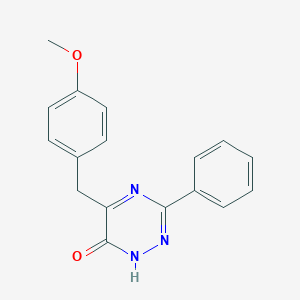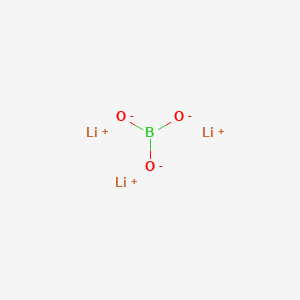![molecular formula C9H13NO B084372 N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide CAS No. 14098-17-0](/img/structure/B84372.png)
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. BIA is a bicyclic amide that has a unique structure, which makes it a promising candidate for drug discovery.
Mecanismo De Acción
BIA exhibits its pharmacological effects by interacting with various biological targets, including ion channels, enzymes, and receptors. BIA has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. BIA also interacts with the TRPV1 ion channel, which is involved in the perception of pain.
Efectos Bioquímicos Y Fisiológicos
BIA has been shown to have various biochemical and physiological effects. It has been demonstrated to have antioxidant properties, which can help protect cells from oxidative stress. BIA has also been shown to have anti-inflammatory effects, which can help reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIA has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique structure makes it a promising candidate for drug development. However, BIA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BIA. One potential area of investigation is the development of BIA-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of BIA in the treatment of pain and inflammation. Further studies are also needed to investigate the safety and efficacy of BIA in vivo.
Métodos De Síntesis
BIA can be synthesized using various methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The reaction of 2-cyclopentenone and N-acetylglycine in the presence of Lewis acid catalysts is one of the most common methods for synthesizing BIA.
Aplicaciones Científicas De Investigación
BIA has been extensively studied for its potential use in drug development. It has been shown to have various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. BIA has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
14098-17-0 |
|---|---|
Nombre del producto |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
InChI |
InChI=1S/C9H13NO/c1-6(11)10-9-7-2-3-8(9)5-4-7/h2-3,7-9H,4-5H2,1H3,(H,10,11)/t7-,8+,9? |
Clave InChI |
YBAHPSJQNXDYKB-JVHMLUBASA-N |
SMILES isomérico |
CC(=O)NC1[C@@H]2CC[C@H]1C=C2 |
SMILES |
CC(=O)NC1C2CCC1C=C2 |
SMILES canónico |
CC(=O)NC1C2CCC1C=C2 |
Sinónimos |
N-[(1β,4β,7-anti)-Bicyclo[2.2.1]hept-2-en-7-yl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)





